molecular formula C9H8Cl2 B155467 3-(2,4-Dichlorophenyl)-1-propene CAS No. 135439-18-8

3-(2,4-Dichlorophenyl)-1-propene

Cat. No. B155467
M. Wt: 187.06 g/mol
InChI Key: DSHHEFCQKICRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,4-Dichlorophenyl)-1-propene is a chlorinated propene derivative with potential applications in various fields, including materials science and pharmaceuticals. The presence of dichlorophenyl group suggests that it may exhibit interesting electronic and structural properties, which could be exploited in different chemical reactions and as a functional material.

Synthesis Analysis

The synthesis of chlorinated propene derivatives can be achieved through various methods, including electrooxidative chlorination as demonstrated in the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . This method involves the use of a two-layer solvent system and acids like HCl, H2SO4, and H3PO4, with platinum foils as electrodes. The functional group present in the molecule significantly affects the outcome of the reaction, leading to a variety of products .

Molecular Structure Analysis

The molecular structure of chlorinated propene derivatives has been extensively studied using different spectroscopic and computational methods. For instance, the molecular structure of 3-chloro-2-chloromethyl-1-propene has been investigated by electron diffraction, revealing the presence of different conformers in the gas phase . Similarly, density functional theory (DFT) has been employed to study the structural and electronic properties of related compounds, providing insights into their optimized geometrical properties, wave functional properties, and band gap energies .

Chemical Reactions Analysis

Chlorinated propene derivatives can undergo various chemical reactions, depending on their functional groups and reaction conditions. For example, the reactivity of such compounds has been explored through molecular docking and quantum chemical calculations, which can predict biological activities and potential anticancer properties . Additionally, the reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, as seen in the study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated propene derivatives are closely related to their molecular structure. The crystal structure, vibrational wavenumbers, and hyperpolarizability of these compounds have been characterized using various techniques such as X-ray diffraction and FT-IR spectroscopy . The electronic properties, including HOMO and LUMO energies, molecular electrostatic potential, and charge transfer, have been analyzed to understand their chemical behavior and reactivity . Furthermore, the intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of these molecules .

Scientific Research Applications

Crystal Structure and Interaction Analysis

Research on the crystal structure of compounds related to "3-(2,4-Dichlorophenyl)-1-propene" provides insights into their molecular geometry and intermolecular interactions. For example, the study by Murthy et al. (2018) on the crystal structure and Hirshfeld surface analysis of a compound with a similar molecular framework highlights the attractive interactions between adjacent molecules, forming zigzag sheets (Murthy et al., 2018). Similarly, the work by Jasinski et al. (2007) on another derivative emphasizes the significance of hydrogen bonding in stabilizing crystal packing, demonstrating the molecule's structural characteristics and potential for forming specific molecular assemblies (Jasinski et al., 2007).

Synthesis and Chemical Properties

The synthesis of "3-(2,4-Dichlorophenyl)-1-propene" derivatives has been explored through various chemical reactions, contributing to the field of organic chemistry and materials science. For instance, Zhao et al. (2009) described the synthesis and crystal structure determination of a cyclohexanyl derivative, providing a foundation for understanding its chemical behavior and potential applications in material science (Zhao et al., 2009).

Catalytic and Chemical Reaction Studies

The compound and its derivatives have also been studied in the context of catalytic reactions and chemical processes. For example, research by Grant et al. (2016) on the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts showcases the potential of related compounds in catalyzing significant chemical reactions, which could have implications for industrial chemistry and material synthesis (Grant et al., 2016).

Reactivity and Domino Reactions

Further studies on the reactivity of "3-(2,4-Dichlorophenyl)-1-propene" derivatives, such as the work by Levanova et al. (2014) on domino reactions in a specific medium, highlight the compound's versatility in chemical synthesis and the generation of heterocyclic products, contributing to the development of new synthetic methodologies (Levanova et al., 2014).

properties

IUPAC Name

2,4-dichloro-1-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHHEFCQKICRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597482
Record name 2,4-Dichloro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-1-propene

CAS RN

135439-18-8
Record name 2,4-Dichloro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.